Methyl 6-bromo-3-methoxy-2-nitrobenzoate CAS 127971-98-6 physicochemical properties
Methyl 6-bromo-3-methoxy-2-nitrobenzoate CAS 127971-98-6 physicochemical properties
An In-depth Technical Guide to Methyl 6-bromo-3-methoxy-2-nitrobenzoate (CAS 127971-98-6)
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of Methyl 6-bromo-3-methoxy-2-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and fundamental chemical principles to provide a robust resource for laboratory applications.
Chemical Identity and Physicochemical Properties
Methyl 6-bromo-3-methoxy-2-nitrobenzoate is a polysubstituted benzene derivative containing a methyl ester, a bromo, a methoxy, and a nitro functional group. These groups impart a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of Methyl 6-bromo-3-methoxy-2-nitrobenzoate
| Property | Value | Source/Comment |
| CAS Number | 127971-98-6 | - |
| Molecular Formula | C₉H₈BrNO₅ | - |
| Molecular Weight | 306.07 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | Based on related structures. |
| Melting Point | Not explicitly reported. | - |
| Boiling Point | Not explicitly reported; likely to decompose at high temperatures. | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; low solubility in water. | Inferred from its functional groups. |
Predicted Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct aromatic proton signals, likely doublets, in the downfield region. A singlet corresponding to the methoxy group protons would likely appear around 3.9-4.1 ppm, and a singlet for the methyl ester protons would be expected in the same range.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the electronic effects of the bromo, methoxy, and nitro substituents. The methoxy and methyl ester carbons will have characteristic signals in the upfield region (around 50-60 ppm).[3]
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹), the ester carbonyl group (around 1720-1740 cm⁻¹), and C-O stretching for the ester and ether linkages.[4][5]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy and nitro groups.
Synthesis and Reactivity
Proposed Synthesis
A logical approach would involve the nitration of a suitable precursor, such as methyl 6-bromo-3-methoxybenzoate. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry. The methoxy group is a strong ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The ester group is a meta-director.[6][7] The interplay of these directing effects would need to be carefully considered to optimize the yield of the desired 2-nitro isomer.
Caption: Proposed nitration of a precursor to yield the target compound.
Reactivity and Potential Applications
The reactivity of Methyl 6-bromo-3-methoxy-2-nitrobenzoate is dictated by its array of functional groups, making it a versatile synthetic intermediate.[1][8]
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Cross-Coupling Reactions: The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[9] This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, at this position.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation opens up a plethora of subsequent reactions, such as diazotization and amide bond formation, providing a gateway to diverse heterocyclic systems.
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides.[10]
Caption: Reactivity of functional groups on the title compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 6-bromo-3-methoxy-2-nitrobenzoate is not widely available, the safety precautions should be based on the hazards associated with its functional groups and related compounds.[11][12][13]
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General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Hazard Statements (Anticipated):
-
May be harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Experimental Protocols
The following are generalized, step-by-step methodologies for key transformations that could involve Methyl 6-bromo-3-methoxy-2-nitrobenzoate, based on standard laboratory practices.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol describes a typical procedure for coupling an aryl bromide with a boronic acid.[9]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 6-bromo-3-methoxy-2-nitrobenzoate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for the Reduction of the Nitro Group
This protocol outlines a common method for the reduction of an aromatic nitro group to an amine.
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 6-bromo-3-methoxy-2-nitrobenzoate (1.0 eq.) in a suitable solvent, such as ethanol or ethyl acetate.
-
Reagent Addition: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.), to the solution.
-
Reaction Execution: Heat the mixture to reflux and stir for several hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline derivative, which can be further purified by column chromatography or recrystallization.
References
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The Royal Society of Chemistry. (2016). Supporting Information for Pd/C Catalyzed Phenoxycarbonylation. Retrieved from [Link]
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ResearchGate. (2023, July). IR spectra of coumarin derivatives. Retrieved from [Link]
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CDC Stacks. Supporting Information on NMR and MS data. Retrieved from [Link]
- MDPI. (2007, September 10).
- The Organic Chemistry Tutor. (2018, May 9).
- [Username]. (2021, January 10).
- Japanese Pharmacopoeia. Infrared Reference Spectra.
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The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]
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NextSDS. Chemical Substance Information for 6-Bromo-3-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]
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PubChemLite. Methyl 6-bromo-3-methoxy-2-methylbenzoate. Retrieved from [Link]
- PMC. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
- Chegg. (2020, September 29).
- ResearchGate. (2014). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor.
- Zenodo.
- Sarchem Labs. (2025, July 26). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
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